molecular formula C10H9NO3 B2801422 5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde CAS No. 933753-41-4

5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde

Cat. No. B2801422
CAS RN: 933753-41-4
M. Wt: 191.186
InChI Key: CPLVNOMCIQBHTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives has been studied due to their pesticidal and pharmacological activities . The synthesis involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives have been studied . The reactions involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .


Physical And Chemical Properties Analysis

The molecular formula of “5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde” is C10H9NO3 and its molecular weight is 191.186.

Scientific Research Applications

    Medicinal Chemistry and Drug Development

Future Directions

The study of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives is ongoing due to their promising biological properties . The development of efficient synthetic strategies towards these compounds is encouraged .

properties

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLVNOMCIQBHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde

CAS RN

933753-41-4
Record name 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde
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